molecular formula C9H8N4O2 B1213844 Salicyloylaminotriazole CAS No. 36411-52-6

Salicyloylaminotriazole

Cat. No.: B1213844
CAS No.: 36411-52-6
M. Wt: 204.19 g/mol
InChI Key: MZZYGYNZAOVRTG-UHFFFAOYSA-N
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Scientific Research Applications

Salicyloylaminotriazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s antifungal and anti-inflammatory properties make it a candidate for biological studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties.

Biochemical Analysis

Biochemical Properties

Salicyloylaminotriazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. These interactions are crucial as they can modulate the activity of these enzymes, thereby influencing cellular responses to oxidative damage and DNA repair processes .

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It has been shown to induce S-phase arrest in tumor cells, thereby impairing DNA-damage repair mechanisms Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its importance in cellular biochemistry .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit the activity of certain enzymes, such as those involved in nucleocytoplasmic transport and DNA repair . By binding to these enzymes, this compound can modulate their activity, leading to changes in gene expression and cellular responses to stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but its degradation can lead to altered cellular responses. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to be effective in modulating enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell, thereby affecting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, thereby influencing its bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects. This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action .

Chemical Reactions Analysis

Salicyloylaminotriazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives .

Comparison with Similar Compounds

Salicyloylaminotriazole can be compared with other similar compounds such as:

    Salicylamide: Another derivative of salicylic acid with anti-inflammatory properties.

    Triazole derivatives: Known for their antifungal properties.

What sets this compound apart is its unique combination of salicylic acid and triazole, which provides a dual action of anti-inflammatory and antifungal effects .

Properties

IUPAC Name

2-hydroxy-N-(1H-1,2,4-triazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-7-4-2-1-3-6(7)8(15)12-9-10-5-11-13-9/h1-5,14H,(H2,10,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZYGYNZAOVRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052040
Record name 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide
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Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36411-52-6
Record name Salicyloylaminotriazole
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Record name 3-(N-Salicyloyl)amino-1,2,4-triazole
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Record name Salicyloylaminotriazole
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Record name Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-5-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-N-(4H-1,2,4-triazol-3-yl)benzamide
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Record name 2-hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide
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Record name 3-(SALICYLOYLAMINO)-1,2,4-TRIAZOLE
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